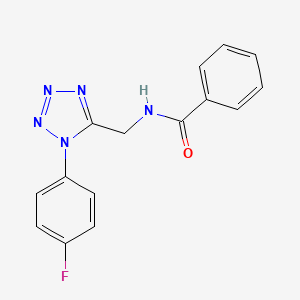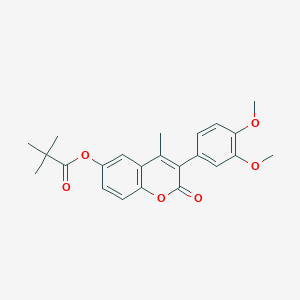![molecular formula C21H17F2N5O2 B11255888 N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255888.png)
N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It consists of a 1,2,4-triazole ring substituted by a phenyl group . The structure is complex, containing both triazole and oxazole moieties. Let’s break it down:
- The 1,2,4-triazole ring is a five-membered heterocyclic ring composed of three carbon atoms and two nitrogen atoms. It exhibits aromaticity and is characterized by its planarity.
- The phenyl group is a six-membered aromatic ring containing six carbon atoms.
Analyse Des Réactions Chimiques
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert certain functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole and oxazole rings.
Major products formed from these reactions would involve modifications of the phenyl, triazole, and oxazole moieties.
Applications De Recherche Scientifique
This compound’s applications span various fields:
Medicine: It may exhibit antitumor and cytotoxic activity. Further research could explore its potential as an anticancer drug.
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Investigating its interactions with biological targets could reveal its biological effects.
Industry: Depending on its properties, it might find applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Researchers would need to study its interactions with cellular components, receptors, and signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, it’s worth exploring related phenyltriazoles and oxazoles. These compounds may share structural features but differ in substituents, which can significantly impact their properties.
Propriétés
Formule moléculaire |
C21H17F2N5O2 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-19(20(29)24-17-10-15(22)8-9-16(17)23)26-27-28(12)11-18-13(2)30-21(25-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,24,29) |
Clé InChI |
HSPLSBDKABCGLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)NC4=C(C=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255806.png)
![N-(2-chloro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11255814.png)
![9-(4-methylphenyl)-8-[(pyridin-2-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11255816.png)
![3-(2-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255818.png)
![4-(tert-butyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11255823.png)
![7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255841.png)
![4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11255845.png)

![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255850.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11255871.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255878.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11255883.png)

